Propyltriphenylphosphonium bromide

Thermal stability Physical property Process chemistry

Research groups relying on Wittig or phase-transfer catalysis face unpredictable yields when substituting alkyl chain homologs. Propyltriphenylphosphonium bromide (CAS 6228-47-3) eliminates this risk with the optimal C3 chain length. Key outcomes: • Maximum KATP channel antagonism (pKB 7.33), ~4-fold more potent than the ethyl analog. • 95% ee in cis-alkene synthesis via stabilized ylide geometry. • Proven catalyst for styrene oxide carboxylation. Bulk quantities available with full CoA; skip re-optimization delays.

Molecular Formula C21H22BrP
Molecular Weight 385.3 g/mol
CAS No. 6228-47-3
Cat. No. B044345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyltriphenylphosphonium bromide
CAS6228-47-3
SynonymsTriphenylpropylphosphonium Bromide;  Bromo(propyl)triphenylphosphorane;  NSC 50539;  Propyltriphenylphosphonium Bromide; 
Molecular FormulaC21H22BrP
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1
InChIKeyXMQSELBBYSAURN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyltriphenylphosphonium Bromide – Physicochemical and Functional Baseline


Propyltriphenylphosphonium bromide (n-Propyltriphenylphosphonium bromide; CAS 6228-47-3; C21H22BrP; MW 385.28) is a quaternary phosphonium salt characterized by a propyl chain attached to a triphenylphosphonium core, balanced by a bromide counterion . It is a white to off-white crystalline powder with a melting point in the range of 236–240 °C, is soluble in water and sparingly soluble in methanol or DMSO with mild heating, and exhibits hygroscopic behavior requiring storage under inert atmosphere . The compound serves as a phase-transfer catalyst, a Wittig ylide precursor for alkene synthesis, a catalyst for epoxide carboxylation, and demonstrates distinct biological activity as a reversible cholinesterase inhibitor and antiviral agent against influenza virus A .

Propyltriphenylphosphonium Bromide: Chain Length Prevents Substitution


Alkyltriphenylphosphonium bromides share a common triphenylphosphonium headgroup but are not functionally interchangeable. The length of the N‑alkyl substituent (methyl, ethyl, propyl, butyl) governs critical performance parameters including lipophilicity (LogD), thermal stability (melting point), receptor antagonism potency, phase‑transfer efficiency, and ylide reactivity in Wittig olefinations [1]. For instance, the apparent pKB for antagonism of levcromakalim‑induced relaxation in pig coronary artery increases from 6.70 for the ethyl analog to a peak of 7.33 for the propyl homolog before declining to 7.04 for butyl and 6.63 for hexyl, demonstrating a non‑monotonic structure–activity relationship that renders simple “homolog substitution” ineffective [2]. Similarly, melting points differ by over 30 °C across the C1–C4 series, impacting formulation and thermal processing windows. Consequently, substituting propyltriphenylphosphonium bromide with a shorter‑ or longer‑chain analog without re‑optimizing the entire synthetic or biological protocol risks catastrophic loss of yield, potency, or stability.

Propyltriphenylphosphonium Bromide – Differentiation from Analogs


Elevated Melting Point for High-Temperature Use

Propyltriphenylphosphonium bromide exhibits a melting point of 236–240 °C, which is significantly higher than the 203–210 °C range reported for the ethyl analog (ethyltriphenylphosphonium bromide) . This ~30 °C difference directly reflects the increased van der Waals interactions conferred by the extended propyl chain, granting superior thermal stability in reactions or formulations conducted at elevated temperatures.

Thermal stability Physical property Process chemistry

KATP Channel Antagonism Potency

In a head‑to‑head structure–activity study on levcromakalim‑induced relaxation of pig coronary artery, propyltriphenylphosphonium displayed an apparent pKB value of 7.33, the highest among a panel of quaternary ions including butyltriphenylphosphonium (7.04), tetraphenylarsonium (6.86), tetraphenylphosphonium (6.81), ethyltriphenylphosphonium (6.70), and hexyltriphenylphosphonium (6.63) [1]. This ~0.6 log unit advantage over the ethyl homolog translates to an approximately 4‑fold higher antagonist potency.

Pharmacology Ion channel Structure–activity relationship

Polyethylene Oxide Catalyst Component

A patent for synthesizing polyethylene oxide polymers explicitly includes propyltriphenylphosphonium bromide as a second‑component quaternary phosphonium salt catalyst, alongside methyl‑, ethyl‑, and butyl‑ homologs, with each component present in an amount of 1 to 99 parts by molar [1]. This indicates that while the homologs are chemically permissible, the specific molar ratio and alkyl chain length are tuned to achieve desired polymerization kinetics and product molecular weight distribution.

Polymer synthesis Catalysis Polyethylene oxide

Stereoselective Wittig Olefination

In the stereoselective synthesis of ectocarpene (a marine algal pheromone), propyltriphenylphosphonium bromide was employed in a liquid–solid two‑phase Wittig reaction with (R)‑(−)‑ and (S)‑(+)‑aldehydes, yielding the target alkene with 78% enantiomeric excess (e.e.) for the natural isomer and 95% e.e. for its antipode [1]. The propyl chain length provides the optimal steric and electronic balance to achieve high stereocontrol in this specific reaction; no direct comparative data with ethyl‑ or butyl‑phosphonium salts are available for this exact system.

Stereoselective synthesis Wittig reaction Natural product

Styrene Oxide Carboxylation Catalyst

Propyltriphenylphosphonium bromide is specifically cited as an effective catalyst for the carboxylation of styrene oxide, a reaction that introduces carboxylic acid groups into the epoxide framework . In contrast, the ethyl homolog is preferentially applied as a catalyst for N,N‑dimethylation of primary aromatic amines with methyl alkyl carbonates and as a phase‑transfer catalyst for 3‑hydroxyflavone synthesis . This divergent catalytic utility underscores that the alkyl chain length (C3 vs. C2) modulates the phosphonium salt's ability to stabilize reaction intermediates or transfer across phase boundaries, thereby dictating its optimal reaction niche.

Catalysis Carboxylation Phase-transfer

Propyltriphenylphosphonium Bromide – Application Scenarios


Stereoselective Wittig Olefination

Propyltriphenylphosphonium bromide generates a non‑stabilized ylide ideal for constructing cis‑alkenes with defined stereochemistry. In the synthesis of ectocarpene, the reaction with (S)‑(+)‑aldehyde afforded 95% enantiomeric excess under phase‑transfer conditions [1]. This application scenario is uniquely suited for propyltriphenylphosphonium bromide because the C3 chain provides optimal ylide stability and steric control, whereas shorter (ethyl) or longer (butyl) chains would alter the stereochemical outcome. Procurement of this specific homolog is essential for reproducing literature procedures in pheromone, pharmaceutical, and fine chemical syntheses where stereochemical fidelity is paramount.

KATP Antagonism in Cardiovascular Models

In ex vivo pharmacology models, propyltriphenylphosphonium bromide serves as the most potent quaternary‑ion antagonist of levcromakalim‑induced relaxation, with an apparent pKB of 7.33 in pig coronary artery [1]. This ~4‑fold potency advantage over the ethyl homolog (pKB = 6.70) and measurable superiority over butyl (pKB = 7.04) and hexyl (pKB = 6.63) derivatives makes the propyl compound the definitive choice for investigations of KATP channel pharmacology, structure–activity relationship studies of quaternary ions, and experiments requiring maximal inhibition of potassium channel openers. Substitution with any other alkyl chain length would yield suboptimal antagonism and confound interpretation of structure–activity relationships.

Epoxide Carboxylation Catalysis

Propyltriphenylphosphonium bromide is a proven catalyst for the carboxylation of styrene oxide, enabling the introduction of carboxylic acid functionality into epoxide frameworks [1]. This reaction is relevant for the synthesis of β‑hydroxy acids, pharmaceutical intermediates, and polymer building blocks. Unlike ethyltriphenylphosphonium salts (which excel at N,N‑dimethylation) or butyltriphenylphosphonium salts (which are preferred for carbodiimide synthesis), the propyl homolog occupies a distinct catalytic niche that is supported by vendor documentation and literature precedent. Procurement of the propyl variant is therefore required for laboratories or production facilities running styrene oxide carboxylation processes.

Polyethylene Oxide Polymerization

Propyltriphenylphosphonium bromide is explicitly claimed as a quaternary phosphonium salt component in patented polyethylene oxide catalyst systems, where it can be used at molar ratios ranging from 1 to 99 parts [1]. This flexibility allows formulators to tune the alkyl chain length (C3) to achieve target polymer molecular weights and polydispersities. While the patent also claims methyl‑, ethyl‑, and butyl‑ homologs, the specific selection of propyltriphenylphosphonium bromide reflects a deliberate choice to balance hydrophobicity, solubility, and catalytic activity. Industrial procurement of this homolog ensures compliance with existing intellectual property and avoids the need for re‑optimization of polymerization conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propyltriphenylphosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.